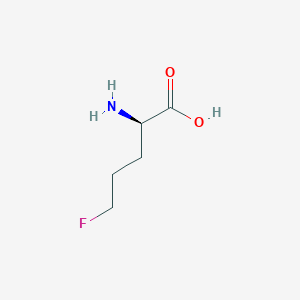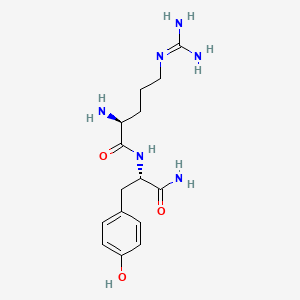![molecular formula C13H15NO6 B1339380 5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid CAS No. 178446-63-4](/img/structure/B1339380.png)
5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid” is a chemical compound with the molecular weight of 359.42 . The IUPAC name for this compound is (E)-5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butyloxycarbonyl (BOC) group as a protecting group in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H29N3O6/c1-15(2,3)24-13(22)18-12(17-10-8-7-9-11(20)21)19-14(23)25-16(4,5)6/h7-10H2,1-6H3,(H,20,21)(H2,17,18,19,22,23) .Chemical Reactions Analysis
The reactions of this compound could involve the removal of the BOC group in amino acids which can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Aplicaciones Científicas De Investigación
Nucleophilic Substitutions and Radical Reactions
- Building Blocks in Synthetic Organic Chemistry : tert-Butyl phenylazocarboxylates, closely related to the compound , serve as versatile building blocks in synthetic organic chemistry. They are used in nucleophilic substitutions of the benzene ring with aromatic amines and alcohols under mild conditions. These reactions can lead to a variety of azocarboxamides and modified benzene rings through radical reactions, enabled by the tert-butyloxycarbonylazo group (Jasch, Höfling, & Heinrich, 2012).
Synthesis and Properties of Polyamides
- Flexible and Tough Films : Polyamides synthesized from derivatives of 4-tert-butylcatechol, which includes structures related to 5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid, exhibit high solubility in polar solvents and can form transparent, flexible, and tough films. These polyamides demonstrate useful thermal stability, making them valuable in materials science (Hsiao, Yang, & Chen, 2000).
Ligand Design in Asymmetric Catalysis
- Asymmetric Hydrogenation : Derivatives similar to 5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid are used in the design of rigid P-chiral phosphine ligands. These ligands, when paired with rhodium complexes, show excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This is significant in the pharmaceutical industry for the preparation of chiral ingredients (Imamoto et al., 2012).
Coordination Polymers
- Construction of Coordination Polymers : The compound is utilized in the construction of coordination polymers. These polymers exhibit diverse structural topologies and are influenced by the identity of the dicarboxylate ligands. They are significant in the field of materials science for their potential applications in luminescence and thermal properties (Chen et al., 2020).
Miscellaneous Applications
- Peptide Synthesis : It's used in peptide synthesis, particularly in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This showcases its role in advancing peptide chemistry and potentially pharmaceutical applications (Matt & Seebach, 1998).
- Fluorescent Amino Acid Derivatives : A method was developed for synthesizing highly fluorescent amino acid derivatives from simple substrates, including N-[(tert-butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester, indicating potential applications in biochemical and medical research (Guzow, Szabelski, Malicka, & Wiczk, 2001).
Propiedades
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-9-5-7(10(15)16)4-8(6-9)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUMAAHZHIHIQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)

